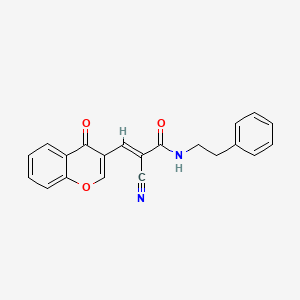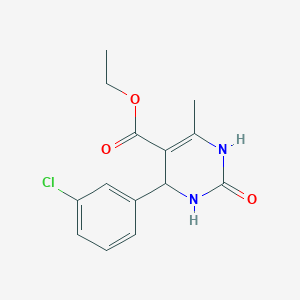![molecular formula C9H11FN2O4S B2707077 N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride CAS No. 2411306-24-4](/img/structure/B2707077.png)
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride, also known as MNPEF, is a chemical compound that has gained significant attention in the field of scientific research. MNPEF is a sulfamoyl fluoride derivative that has been synthesized using various methods. This chemical compound has been extensively studied for its potential applications in scientific research, specifically in the field of biochemistry and physiology.
科学研究应用
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been extensively studied for its potential applications in scientific research. It has been used as a protease inhibitor in various biochemical assays. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has also been used as a labeling reagent for the identification of active sites in enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been used as a substrate for the detection of sulfatase activity.
作用机制
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride acts as a protease inhibitor by irreversibly binding to the active site of the enzyme. This binding occurs through the formation of a covalent bond between the sulfamoyl fluoride group of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of protease activity.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been shown to have a significant effect on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has also been shown to inhibit the activity of sulfatase enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been shown to have an effect on the proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in lab experiments is its irreversible binding to enzymes, which allows for the detection of active sites in enzymes. However, one of the limitations of using N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is its potential toxicity, which can affect the results of experiments.
未来方向
There are several future directions for the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in scientific research. One possible direction is the development of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride-based inhibitors for specific proteases. Another direction is the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in the identification of active sites in enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride could be used in the development of new diagnostic tools for the detection of sulfatase activity. Finally, the potential use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in cancer therapy could be explored further.
Conclusion:
In conclusion, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in biochemistry and physiology. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride acts as a protease inhibitor by irreversibly binding to the active site of the enzyme. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in scientific research, including the development of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride-based inhibitors and its potential use in cancer therapy.
合成方法
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can be synthesized using various methods, but the most common method involves the reaction of N-methyl-N-(3-nitrophenethyl)amine with sulfuryl fluoride. This reaction results in the formation of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride, which is a white crystalline solid. The purity of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can be enhanced by recrystallization from ethanol.
属性
IUPAC Name |
N-methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c1-7(11(2)17(10,15)16)8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDISISUBDSOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2706995.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)


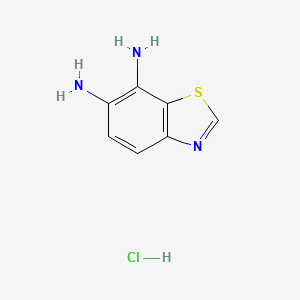
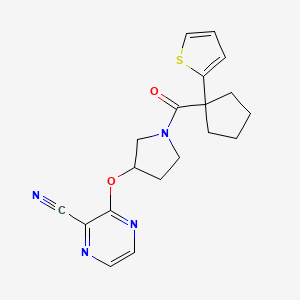
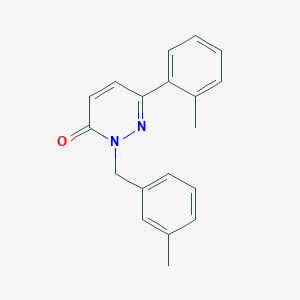
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)
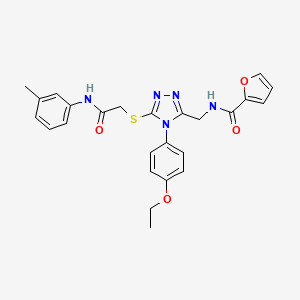

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)
